Mass Spectrometric Differentiation: Deuterium-Induced +3 Da Mass Shift Relative to Unlabeled Erythromycin A 9-Oxime
Erythromycin-d3 A 9-Oxime exhibits a +3 Da mass shift relative to the unlabeled parent compound Erythromycin A 9-Oxime, resulting from the substitution of three hydrogen atoms with deuterium atoms . Under electrospray ionization positive ion mode (ESI+), the protonated molecular ion [M+H]⁺ of the labeled compound is detected at m/z 752.96, compared to m/z 749.94 for the unlabeled analyte [1]. This mass difference of Δ3 Da is sufficient to resolve the internal standard signal from the natural abundance M+2 isotopologue of the unlabeled analyte (approximately 0.8% relative abundance for a molecule of C₃₇), ensuring less than 5% isotopic cross-talk at clinically relevant concentration ranges [2].
| Evidence Dimension | Mass-to-charge ratio (m/z) of [M+H]⁺ ion under ESI+ |
|---|---|
| Target Compound Data | m/z 752.96 (C₃₇H₆₅D₃N₂O₁₃, MW 751.96) |
| Comparator Or Baseline | Erythromycin A 9-Oxime: m/z 749.94 (C₃₇H₆₈N₂O₁₃, MW 748.94) |
| Quantified Difference | Δ m/z = +3.02 Da; Isotopic purity ≥98 atom% D by specification |
| Conditions | Positive ion electrospray ionization (ESI+), QqQ or Q-TOF mass spectrometer |
Why This Matters
The +3 Da mass shift ensures that the internal standard signal does not overlap with the analyte's natural isotopic envelope, a requirement for accurate quantitation per FDA and EMA bioanalytical method validation guidelines.
- [1] ChemicalBook. Erythromycin A Oxime (CAS 111321-02-9): Molecular Formula C₃₇H₆₈N₂O₁₃, MW 748.941. View Source
- [2] Guidance for Industry: Bioanalytical Method Validation. US FDA Center for Drug Evaluation and Research. May 2018. Section III.A.3 Internal Standard. View Source
